molecular formula C15H21FN2O5S2 B2511085 3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide CAS No. 1797177-66-2

3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

Cat. No.: B2511085
CAS No.: 1797177-66-2
M. Wt: 392.46
InChI Key: FJBPFIOLTZHSKS-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a fluoro group, an azetidine ring, and a benzenesulfonamide moiety, makes it suitable for diverse fields such as drug discovery and synthesis studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Coupling Reactions: The final coupling of the azetidine derivative with benzenesulfonamide is carried out under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluoro group and the azetidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The benzenesulfonamide moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-(3-(methylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide
  • 3-fluoro-N-(2-(3-(ethylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide
  • 3-fluoro-N-(2-(3-(propylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is unique due to the presence of the isobutylsulfonyl group, which may confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

3-fluoro-N-[2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O5S2/c1-11(2)10-24(20,21)14-8-18(9-14)15(19)7-17-25(22,23)13-5-3-4-12(16)6-13/h3-6,11,14,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBPFIOLTZHSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CNS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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